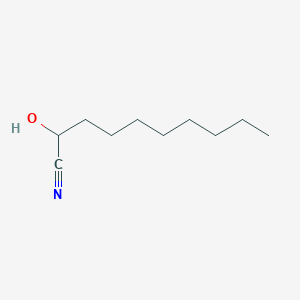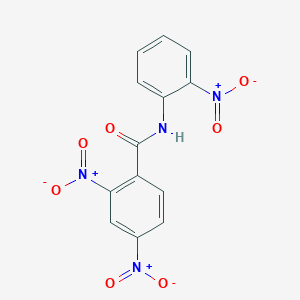
2,4-dinitro-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dinitro-N-(2-nitrophenyl)benzamide: is an organic compound with the molecular formula C13H8N4O7 It is characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, as well as an additional nitro group on the phenyl ring attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitro-N-(2-nitrophenyl)benzamide typically involves the acylation of 2,4-dinitroaniline with 2-nitrobenzoyl chloride in the presence of a catalyst. One common method uses ferric chloride as a catalyst in a solvent medium such as chlorobenzene or toluene. The reaction is conducted at elevated temperatures, and the product is precipitated by cooling the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar acylation reactions but on a larger scale. The use of solid acid catalysts, such as acidic clays or ion exchange resins, can improve the efficiency and yield of the reaction .
化学反应分析
Types of Reactions: 2,4-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
科学研究应用
2,4-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 2,4-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
- 2,4-dinitro-N-(3-nitrophenyl)benzamide
- 2,4-dinitro-N-(4-nitrophenyl)benzamide
- 2,4-dichloro-N-(2-nitrophenyl)benzamide
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .
属性
分子式 |
C13H8N4O7 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC 名称 |
2,4-dinitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-10-3-1-2-4-11(10)16(21)22)9-6-5-8(15(19)20)7-12(9)17(23)24/h1-7H,(H,14,18) |
InChI 键 |
ZRVLRHOWKLIQPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


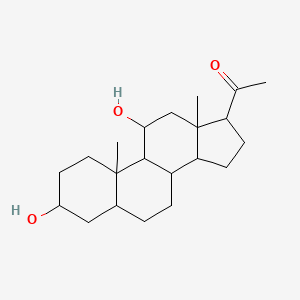
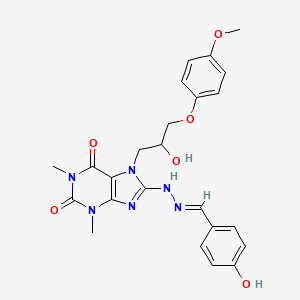

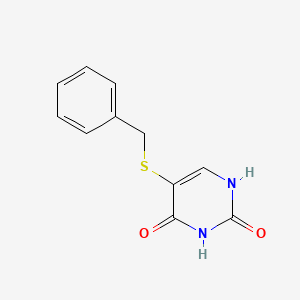
![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
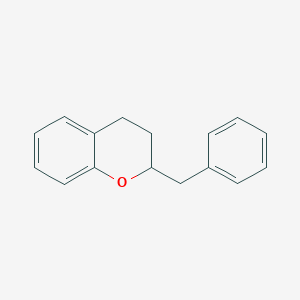
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
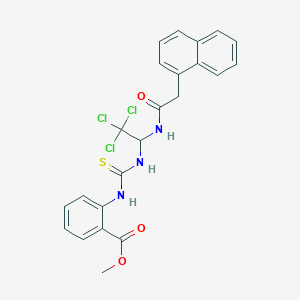
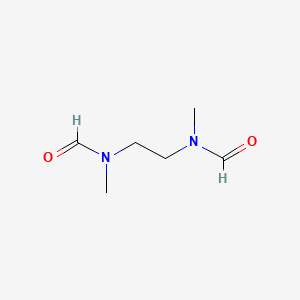
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
